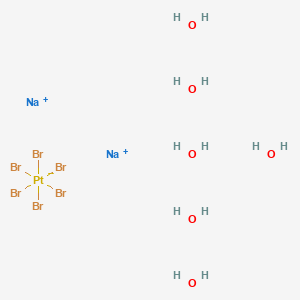
Sodium hexabromoplatinate(IV) hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexabromoplatinate(IV) hexahydrate is a chemical compound with the molecular formula Na₂PtBr₆·6H₂O. It is a platinum-based compound that is primarily used in research and industrial applications. The compound is known for its unique properties and reactivity, making it a valuable substance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hexabromoplatinate(IV) hexahydrate can be synthesized through the reaction of platinum(IV) bromide with sodium bromide in the presence of water. The reaction typically involves dissolving platinum(IV) bromide in water and then adding sodium bromide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then crystallized and purified for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium hexabromoplatinate(IV) hexahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: this compound can undergo substitution reactions where the bromide ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like chlorine gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield platinum(II) compounds, while oxidation reactions may produce platinum(VI) compounds.
Scientific Research Applications
Sodium hexabromoplatinate(IV) hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical studies to investigate the interactions of platinum compounds with biological molecules.
Medicine: Research on this compound has explored its potential use in cancer treatment due to its ability to interact with DNA.
Industry: The compound is used in the production of other platinum-based materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of sodium hexabromoplatinate(IV) hexahydrate involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to changes in their structure and function. This interaction is primarily mediated through the platinum center, which can form covalent bonds with nucleophilic sites on the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Sodium hexabromoplatinate(IV) hexahydrate can be compared with other platinum-based compounds such as:
Sodium hexachloroplatinate(IV) hexahydrate: Similar in structure but contains chloride ions instead of bromide ions.
Sodium hexaiodoplatinate(IV) hexahydrate: Contains iodide ions and has different reactivity and applications.
Sodium hexahydroxyplatinate(IV): Contains hydroxide ions and is used in different chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
disodium;hexabromoplatinum(2-);hexahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDVBXLNVHKYNB-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Na+].[Na+].Br[Pt-2](Br)(Br)(Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H12Na2O6Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














